N-2-biphenylyl-N'-(3-chlorophenyl)urea is a compound that belongs to the class of substituted ureas, which are characterized by the presence of a urea functional group () bonded to various organic substituents. This specific compound features a biphenyl group and a chlorophenyl group, making it of interest in various fields such as medicinal chemistry and material science. The molecular formula of N-2-biphenylyl-N'-(3-chlorophenyl)urea is , with a molecular weight of approximately 248.7 g/mol .
N-2-biphenylyl-N'-(3-chlorophenyl)urea can be synthesized through various chemical reactions involving biphenyl derivatives and chlorinated phenyl compounds. It is classified as an organic compound within the broader category of ureas, which are known for their diverse biological activities, including herbicidal and fungicidal properties .
The synthesis of N-2-biphenylyl-N'-(3-chlorophenyl)urea typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminobiphenyl in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, leading to the formation of the urea linkage.
The yield and purity of the final product can be analyzed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy .
The molecular structure of N-2-biphenylyl-N'-(3-chlorophenyl)urea can be represented as follows:
N-2-biphenylyl-N'-(3-chlorophenyl)urea can undergo various chemical reactions, including:
The stability and reactivity of this compound are influenced by the electronic effects imparted by both the biphenyl and chlorophenyl groups. The presence of chlorine increases electrophilicity, making it more susceptible to nucleophilic attacks .
The mechanism by which N-2-biphenylyl-N'-(3-chlorophenyl)urea exerts its biological effects is not fully elucidated but is thought to involve interactions with specific biological targets such as enzymes or receptors. The chlorinated phenyl moiety may enhance binding affinity due to increased lipophilicity and potential for hydrogen bonding.
Studies suggest that substituted ureas can inhibit certain enzyme activities, potentially leading to applications in pest control or medicinal chemistry .
Relevant data from spectral analyses (e.g., infrared spectroscopy) can provide insights into functional groups present in the compound .
N-2-biphenylyl-N'-(3-chlorophenyl)urea has potential applications in:
Research continues into optimizing its synthesis and exploring new applications based on its chemical properties .
Urea derivatives represent a cornerstone of medicinal chemistry due to their versatile hydrogen-bonding capacity, structural adaptability, and broad bioactivity profile. Diarylurea compounds—characterized by aryl groups linked to urea nitrogen atoms—exhibit enhanced pharmacological properties attributable to their planar geometry and electronic diversity. These compounds serve as privileged scaffolds in drug design, enabling targeted interactions with enzymes and receptors through dipole stabilization and hydrophobic contacts [6] [8]. The integration of biphenyl and chlorophenyl units further refines their biological specificity, positioning diarylureas as critical pharmacophores in oncology, metabolic disease, and immunology research [3] [6].
Systematic Naming Conventions:N-2-Biphenylyl-N'-(3-chlorophenyl)urea follows IUPAC nomenclature rules where "biphenylyl" designates the 2-biphenyl substituent and "3-chlorophenyl" specifies the meta-chloro phenyl group. The term "urea" indicates the central carbonyl-diamino (‒NH‒C(=O)‒NH‒) linkage. This compound is alternatively named as 1-(1,1'-biphenyl-2-yl)-3-(3-chlorophenyl)urea or CID 2224946 in public chemical databases [4]. Its molecular formula is C~19~H~15~ClN~2~O, with a molecular weight of 322.79 g/mol.
Structural Classification:Diarylureas are subclassified by aryl group symmetry and substitution patterns:
Compound Name | Molecular Formula | Symmetry Class | Ring Substitution Pattern | PubChem CID |
---|---|---|---|---|
N-(3-chlorophenyl)-N'-(2,6-diisopropylphenyl)urea | C~19~H~23~ClN~2~O | Asymmetrical | meta-Cl phenyl; 2,6-diisopropyl | 4465837 |
1,3-Bis(3-chlorophenyl)urea | C~13~H~10~Cl~2~N~2~O | Symmetrical | meta-Cl phenyl (both rings) | 139410 |
N-(2-benzylphenyl)-N'-(3-chlorophenyl)urea | C~20~H~17~ClN~2~O | Asymmetrical | meta-Cl phenyl; ortho-benzyl | 45051125 |
N-2-biphenylyl-N'-(3-chlorophenyl)urea | C~19~H~15~ClN~2~O | Asymmetrical | meta-Cl phenyl; biphenyl-2-yl | 2224946 |
Key Structural Features:
Early Milestones:Suramin (1922) marked the first therapeutic urea derivative, demonstrating antitrypanosomal activity via multi-arylurea architecture. Its symmetrical structure with naphthylurea cores and sulfonate groups established the urea moiety as a critical pharmacophore for protein binding [8]. By the 1990s, researchers optimized suramin analogs, confirming that urea bridge rigidity enhanced antiproliferative activity in HT-29 colon cancer cells (IC~50~ = 43–390 μM) compared to flexible diamide congeners (IC~50~ > 500 μM) [8].
Modern Kinase Inhibitor Era:The 2000s witnessed urea’s emergence as a kinase-binding motif. Sorafenib (2005) became the first FDA-approved urea-based kinase inhibitor, targeting B-Raf/VEGFR via urea-mediated hydrogen bonding. This spurred design of biphenyl-urea derivatives, leveraging:
Patent Analysis (2000–2023):CN104262330B (2014) disclosed urea-substituted biphenyl compounds as free fatty acid receptor 1 (FFAR1) agonists for diabetes. These structures featured meta-chlorophenyl/biphenyl combinations, validating their metabolic applications [3]. Similarly, WO2008074756A1 patented biphenyl thio-urea derivatives as potassium channel modulators, underscoring urea’s versatility beyond kinase inhibition .
Era | Key Compound | Therapeutic Target | Structural Advance | Impact |
---|---|---|---|---|
1920s | Suramin | Trypanosome enzymes | Hexasulfonated naphthylurea symmetry | First urea-based drug; antiparasitic |
1990s | Firsching analogs | Cdc25A phosphatase | Truncated asymmetrical arylureas | Validated urea for anticancer design |
2000s | Sorafenib | B-Raf, VEGFR kinases | Diarylurea with pyridyl and trifluoromethyl | First oral kinase inhibitor (FDA-approved) |
2010s | Biphenyl-chlorophenyl ureas | FFAR1, ion channels | Ortho-biphenyl + meta-chlorophenyl | Diabetes/neurology candidates (patented) |
Biphenyl-2-yl Group:
Meta-Chlorophenyl Group:
Synergistic Contributions:The combined pharmacophores enable dual binding modalities:
Aryl Group (R) | Urea Type | Target | Key Activity Shift | Probable Cause |
---|---|---|---|---|
Phenyl | Symmetrical | Cdc25A | IC~50~ = 110 μM | Minimal steric/electronic modulation |
3-Chlorophenyl | Symmetrical | Cdc25A | IC~50~ = 28 μM (↓75%) | Enhanced H-bond donation; lipophilicity |
Biphenyl-4-yl | Asymmetrical | FFAR1 | EC~50~ = 1.2 μM | Partial hydrophobic pocket engagement |
Biphenyl-2-yl + 3-chlorophenyl | Asymmetrical | FFAR1 | EC~50~ = 0.3 μM (↓75% vs biphenyl-4-yl) | Optimal steric fit and electronic tuning |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0